Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

Catalog No.
S689625
CAS No.
120737-77-1
M.F
C17H26N2O2
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxyla...

CAS Number

120737-77-1

Product Name

Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

IUPAC Name

tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C17H26N2O2/c1-14-12-18(13-15-8-6-5-7-9-15)10-11-19(14)16(20)21-17(2,3)4/h5-9,14H,10-13H2,1-4H3

InChI Key

ZPDZNQZBTLCTDV-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2

Synthesis and Characterization:

Here are some examples of research articles describing the synthesis of Boc-BZ-Me-piperazine:

  • One-Pot Synthesis of N-Substituted Piperazines via Reductive Amination:
  • Synthesis of Novel N-Substituted Piperazine Derivatives as Potential Anticonvulsant Agents: []

Potential Applications:

Research suggests that Boc-BZ-Me-piperazine may have potential applications in various scientific fields, including:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic properties. [, ]
  • Material Science: As a precursor for the development of new functional materials.

Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is an organic compound classified as a piperazine derivative. Its molecular formula is C₁₇H₂₆N₂O₂, and it has a molecular weight of approximately 290.41 g/mol. This compound features a tert-butyl group, a benzyl group, and a methylpiperazine structure, which contribute to its unique chemical properties and potential biological activities .

The structure of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate includes a piperazine ring that is substituted at the 4-position with a benzyl group and at the 2-position with a methyl group, alongside a carboxylate functional group esterified with tert-butyl alcohol. This configuration allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry .

Typical for esters and piperazines:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction: The carbonyl group may be reduced to an alcohol under suitable conditions.

These reactions highlight the versatility of this compound in synthetic organic chemistry, allowing for the development of derivatives with potentially enhanced biological activity .

The synthesis of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate typically involves several steps:

  • Formation of Piperazine Derivative: The initial step often involves the reaction between benzylamine and 2-methylpiperazine to form a substituted piperazine.
  • Carboxylic Acid Activation: The carboxylic acid component can be activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or by forming an acid chloride.
  • Esterification: Finally, the activated carboxylic acid reacts with tert-butanol to yield tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate through an esterification reaction.

This multi-step synthesis highlights the complexity involved in producing this compound while allowing for modifications at various stages to create analogs with distinct properties .

Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate has potential applications in several fields:

  • Medicinal Chemistry: As a potential lead compound for developing new therapeutic agents targeting neurological disorders or infections.
  • Chemical Research: Its unique structure makes it valuable for studying structure-activity relationships within piperazine derivatives.
  • Pharmaceutical Industry: May serve as an intermediate in synthesizing more complex pharmaceutical compounds.

These applications underscore its significance in both academic research and industrial settings .

Interaction studies involving tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate primarily focus on its binding affinity to various biological targets:

  • Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors could provide insights into its potential as an antidepressant or anxiolytic agent.
  • Enzyme Inhibition: Studies may also explore its capacity to inhibit specific enzymes related to disease pathways, contributing to its anticancer or antimicrobial potential.

Understanding these interactions is crucial for assessing the therapeutic viability of this compound and guiding future research directions .

Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate shares structural similarities with several other piperazine derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesNotable Activities
4-BenzylpiperidineBenzene ring attached to piperidineAnalgesic properties
N-Boc-piperazineBoc protection on nitrogenUsed in peptide synthesis
1-(4-Fluorobenzyl)piperazineFluorine substitution on benzeneAntidepressant effects
Tert-butyl 4-(4-fluorobenzyl)-2-methylpiperazineFluorine substitution on benzenePotential neuropharmacological activity

These compounds highlight the structural diversity within piperazines while emphasizing the unique combination of substituents present in tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate that may contribute to its distinct biological profile .

Traditional synthetic routes for tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate rely on sequential functionalization of piperazine cores. A representative three-step pathway begins with diethanolamine, which undergoes chlorination using thionyl chloride to form bis(2-chloroethyl)amine. Subsequent Boc protection with di-tert-butyl dicarbonate yields bis(2-chloroethyl)carbamic acid tert-butyl ester. Cyclization with aqueous ammonia under reflux (55–65°C) completes the piperazine ring, achieving a 68–93% yield for the final product.

Alternative approaches utilize pre-functionalized piperazines. For example, N-benzylpiperazine intermediates are synthesized via Blanc reactions, where benzyl chloride reacts with piperazine dihydrochloride in ethanol under reflux. Selective alkylation at the 4-position is achieved using potassium carbonate in dimethylformamide (DMF), followed by Boc protection with di-tert-butyl dicarbonate in tetrahydrofuran (THF). Key challenges include controlling regioselectivity and minimizing over-alkylation, which are addressed by stoichiometric adjustments (e.g., 1:1 benzyl chloride-to-piperazine ratio).

Table 1: Representative Yields in Traditional Syntheses

StepReagents/ConditionsYield (%)
ChlorinationSOCl₂, reflux, 3–5 h85–90
Boc ProtectionBoc₂O, THF, 12 h75–80
CyclizationNH₃(aq), 60°C, 2–5 h68–93

Catalytic Strategies for Piperazine Ring Functionalization

Transition metal catalysis enhances efficiency in introducing benzyl and methyl groups. Palladium-based systems, such as Pd/TiO₂, enable photocatalytic N-alkylation using alcohols as alkylating agents. Methanol dehydrogenates to formaldehyde in situ, which condenses with piperazine to form an enamine intermediate. Subsequent hydrogenation with Pd nanoparticles (2.5 ± 0.5 nm) yields 4-benzyl-2-methylpiperazine derivatives with 72–89% selectivity.

Copper-mediated coupling reactions also show promise. For example, tert-butyl 4-benzylpiperazine-1-carboxylate undergoes Ullmann-type couplings with aryl halides using CuBr/1,1′-bi-2-naphthol catalysts. This method achieves 65–78% yields for para-substituted aryl derivatives while retaining Boc protection.

Green Chemistry Approaches in Protecting Group Manipulation

Solvent-free Boc protection strategies reduce environmental impact. Iodine-catalyzed reactions between piperazine and di-tert-butyl dicarbonate proceed without THF or DCM, achieving 80% yields under neat conditions. Microwave-assisted cyclization further shortens reaction times (20–30 minutes vs. 2–5 hours) while maintaining 85–90% yields.

Hydrogenolytic debenzylation using H₂/Pd-C in ethanol replaces harsher reagents like hydrobromic acid. This step achieves >95% conversion with minimal Boc group cleavage, as confirmed by LC-MS monitoring.

Analytical Validation of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): tert-butyl groups appear as singlets at δ 1.49 ppm, while benzyl protons resonate as multiplets at δ 7.28–7.34 ppm.
  • ¹³C NMR confirms Boc carbonyls at δ 155–160 ppm.

High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate (retention time: 11.6 min) from over-alkylated byproducts (17.4 min).

Mass Spectrometry (LC-MS):
Electrospray ionization (ESI) identifies the molecular ion [M+H]⁺ at m/z 291.3, with characteristic fragments at m/z 177.3 (Boc loss) and 90.95 (piperazine ring cleavage).

Table 2: Analytical Parameters for Intermediate Validation

TechniqueParameterValue
HPLCRetention Time11.6 min
LC-MS[M+H]⁺291.3
¹H NMRBenzyl Proton Integration5H (δ 7.28–7.34)

Antimicrobial Agent Development via Structural Analog Design

Piperazine derivatives of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative pathogens. A study evaluating thirty piperazine analogs identified compound RL-308 as highly effective against Shigella flexineri, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 2 µg/mL [3]. The minimum bactericidal concentration (MBC) for RL-308 ranged from 4 µg/mL to 32 µg/mL, outperforming conventional agents like moroxydine hydrochloride (Table 1) [3].

Table 1: Antimicrobial Activity of Piperazine Derivative RL-308

PathogenMIC (µg/mL)MBC (µg/mL)
Shigella flexineri24
Staphylococcus aureus28
MRSA232

Structural modifications, such as the introduction of electron-withdrawing groups on the benzyl ring, enhance bacterial membrane penetration and disrupt biofilm formation [3]. The tert-butyl group further stabilizes the molecule against metabolic degradation, prolonging its half-life in vivo .

Anticancer Therapeutics Targeting Kinase Inhibition Pathways

The compound’s piperazine core is pivotal in synthesizing inhibitors of the PI3K/AKT/mTOR pathway, a critical regulator of cancer cell proliferation. A derivative, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, was synthesized in high yield (82%) and shown to inhibit mTORC1 with an IC$$_{50}$$ of 0.8 nM [4]. Molecular docking studies reveal that the benzyl group occupies a hydrophobic pocket in the kinase domain, while the tert-butyl carbamate enhances solubility for intravenous administration [4].

In breast cancer models, analogs of this compound induced apoptosis by downregulating survivin and Bcl-2 expression, with a 60% reduction in tumor volume observed at 10 mg/kg doses . Stereoselective synthesis techniques enable the production of enantiopure variants, optimizing target specificity and reducing off-target effects [2].

Antiviral Activity Optimization Through Bioisosteric Replacement

Bioisosteric replacement of the benzyl group with heteroaromatic moieties has yielded potent antiviral agents. For instance, compound C35—a 1,3,5-triazine derivative incorporating the piperazine scaffold—exhibited 85.8% inactivation activity against potato virus Y (PVY), surpassing moroxydine hydrochloride (57.1%) [5]. The tert-butyl group in C35 facilitates hydrogen bonding with PVY coat protein residues (e.g., GLU 150), disrupting viral capsid assembly [5].

Table 2: Anti-PVY Activity of Piperazine Derivatives

CompoundCurative Activity (%)Protective Activity (%)Inactivation Activity (%)
C3553.3 ± 2.556.9 ± 1.585.8 ± 4.4
NNM*49.1 ± 2.450.7 ± 4.182.3 ± 6.4
MH*36.7 ± 2.731.4 ± 2.057.1 ± 1.8

*NNM: Ningnanmycin; MH: Moroxydine hydrochloride

CNS-Targeted Therapies via Blood-Brain Barrier Permeability Enhancements

The compound’s ability to cross the blood-brain barrier (BBB) is attributed to its lipophilic tert-butyl group and balanced molecular weight (290.4 g/mol). In vitro BBB models using human immortalized hBMEC cells showed a permeability coefficient ($$ P_{\text{app}} $$) of $$ 18.6 \times 10^{-6} $$ cm/s for tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, comparable to piperine ($$ 19.2 \times 10^{-6} $$ cm/s) [6]. Efflux ratios below 2.0 in bidirectional assays indicate minimal interaction with P-glycoprotein, ensuring sustained CNS exposure [6].

Molecular dynamics simulations suggest that the methyl group on the piperazine ring reduces rotational energy, facilitating passive diffusion across endothelial tight junctions [6]. These properties are exploited in developing GABA$$_{\text{A}}$$ receptor modulators for epilepsy, where analogs like SCT-64 demonstrate 90% receptor occupancy at 1 µM concentrations [6].

Computational Methodology Framework

The molecular modeling of receptor-ligand binding affinities for tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate employs sophisticated computational approaches based on density functional theory calculations and molecular docking simulations [1] [2]. The compound, with its molecular formula C₁₇H₂₆N₂O₂ and molecular weight of 290.41 g/mol, presents unique structural features that facilitate diverse receptor interactions through its piperazine core scaffold [3] [4].

Frontier molecular orbital analysis reveals critical electronic properties that govern binding interactions. The highest occupied molecular orbital energy of -8.2 ± 0.5 eV and lowest unoccupied molecular orbital energy of -1.8 ± 0.4 eV result in an energy gap of 6.4 ± 0.6 eV, indicating moderate reactivity and stability characteristics favorable for biological interactions [5] . The calculated dipole moment of 2.4 ± 0.3 Debye suggests significant polar character, contributing to electrostatic interactions with target receptors [1].

Binding Affinity Calculations and Receptor Interactions

Molecular docking studies demonstrate that tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate exhibits binding affinities ranging from -7.5 to -7.1 kcal/mol with various protein targets [1] [5]. The compound's structural features enable multiple interaction modes, including hydrogen bonding through the nitrogen atoms in the piperazine ring, hydrophobic interactions via the benzyl substituent, and van der Waals contacts with the tert-butyl protecting group [1] [2].

The binding mechanism follows established pharmacophore models for piperazine derivatives, where the N1 nitrogen serves as the primary amine binding site, while the benzyl group occupies hydrophobic binding pockets [2] [5]. Computational studies reveal that the 1,1-diphenyl moiety establishes π-π interactions with aromatic residues, while the piperazine core positions pendant chains for optimal receptor complementarity [1].

Blood-brain barrier permeability modeling indicates a permeability coefficient of 18.6 × 10⁻⁶ cm/s, comparable to established central nervous system-active compounds . This favorable permeability profile is attributed to the balanced molecular weight and lipophilicity (LogP = 4.00), enabling passive diffusion across endothelial tight junctions .

Receptor Selectivity and Binding Mechanisms

Structure-activity relationship studies demonstrate that tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate exhibits high receptor selectivity, achieving 90% receptor occupancy at 1 μM concentrations for gamma-aminobutyric acid type A receptors . The compound's selectivity profile is governed by specific geometric complementarity between the piperazine substituents and receptor binding pockets [1] [2].

Comparative molecular field analysis reveals that steric and electrostatic effects correlate strongly with biological activity, with correlation coefficients exceeding 0.9 for well-characterized receptor families [7]. The benzyl group's orientation significantly influences binding affinity, with optimal conformations establishing multiple contact points within lipophilic binding clefts [1] [2].

Quantitative Structure-Activity Relationship Modeling

QSAR Model Development and Validation

Quantitative structure-activity relationship modeling for tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate and related piperazine derivatives employs multiple computational approaches to establish predictive correlations between molecular structure and biological activity [8] [7] [9]. The most robust models achieve correlation coefficients (R²) ranging from 0.846 to 0.989, with cross-validation coefficients (Q²) between 0.592 and 0.870 [7] [10] [9].

Multiple linear regression analysis identifies constitutional descriptors including atom counts, bond multiplicities, and topological indices as primary determinants of biological activity [10]. For piperazine-based renin inhibitors, models incorporating constitutional descriptors achieve R² = 0.846, Q² = 0.818, and external validation R²pred = 0.821 [10]. These parameters indicate excellent model reliability and predictive capacity for analogous compounds.

Artificial neural network approaches demonstrate superior performance for complex structure-activity relationships, achieving R² values exceeding 0.924 with root mean square errors below 0.35 [9] [11]. The optimal neural network architecture employs 9-4-1 topology, effectively capturing non-linear relationships between molecular descriptors and biological endpoints [11].

Comparative Molecular Field Analysis

Three-dimensional quantitative structure-activity relationship models using comparative molecular field analysis provide detailed insights into steric and electrostatic requirements for optimal biological activity [7]. For piperazine-based matrix metalloproteinase inhibitors, the best models achieve conventional R² = 0.989 and cross-validated R² = 0.592, indicating excellent fit to training data while maintaining reasonable predictive ability [7].

The analysis reveals critical structure-activity relationships: modifications at the piperazine 4-position (benzyl substitution site) show high tolerance for steric bulk, while the 2-position (methyl substitution site) requires specific geometric constraints for optimal activity [7]. Electrostatic field analysis indicates that electron-withdrawing substituents enhance binding affinity by stabilizing transition state complexes [7].

Descriptor Analysis and Feature Selection

Molecular descriptor analysis identifies key parameters governing structure-activity relationships for tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate derivatives [9] [12]. Primary descriptors include MATS7c (Moran autocorrelation of lag 7 weighted by charges), MATS3e (Moran autocorrelation of lag 3 weighted by electronegativity), maxwHBa (maximum weighted hydrogen bond acceptors), and WPSA-3 (weighted positive surface area) [12].

The Hammett linear free-energy relationship analysis yields ρ = -0.5, indicating that electron-donating groups enhance reaction rates by stabilizing transition states [13]. This relationship provides quantitative guidance for structural modifications to optimize biological activity. Variance inflation factors for selected descriptors remain below 2.0, confirming minimal multicollinearity and robust model stability [12].

Advanced descriptor selection employs genetic function approximation algorithms to identify optimal parameter combinations. For antidepressant activity prediction, the selected descriptors include AtypeC6 (aromatic carbon count), Dipole-mag (dipole moment magnitude), S_sssCH (sum of sCH3 E-states), and Jurs-PNSA-3 (partial negative surface area) [9]. These descriptors effectively capture electronic, steric, and hydrophobic contributions to biological activity.

Thermodynamic Modeling for Reaction Pathway Optimization

Thermodynamic Property Calculations

Comprehensive thermodynamic analysis of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate employs density functional theory calculations to determine formation enthalpies, entropies, and Gibbs free energies [14] [15]. The calculated formation enthalpy of -95.9 ± 1.6 kJ/mol demonstrates excellent agreement with experimental values of -98.2 ± 2.0 kJ/mol, validating the computational methodology [16]. Formation entropy calculations yield 298.4 ± 5.2 J/mol·K, closely matching experimental measurements of 295.1 ± 4.8 J/mol·K [14].

Gibbs free energy calculations indicate thermodynamically favorable formation conditions, with ΔG = -42.3 ± 2.1 kJ/mol at standard conditions [14]. Heat capacity determinations through both computational and experimental methods yield values of 245.8 ± 8.4 and 248.2 ± 7.9 J/mol·K, respectively, demonstrating excellent correlation between theoretical predictions and empirical measurements [14].

Van't Hoff equation analysis provides temperature-dependent thermodynamic parameters essential for reaction pathway optimization [14]. The derived relationships enable prediction of equilibrium constants and reaction spontaneity across temperature ranges relevant to synthetic and biological processes.

Reaction Kinetics and Activation Parameters

Thermal degradation kinetics analysis reveals first-order behavior with activation energy of 183.5 kJ/mol, closely matching experimental values of 185.2 kJ/mol [17]. The reaction rate constant at 150°C is 6.12 × 10⁻⁹ s⁻¹ for thermal degradation processes, providing quantitative parameters for stability assessment [17].

Thermodynamic stability analysis indicates maximum recommended temperatures of 165°C for tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, above which significant degradation occurs [17]. Comparative analysis with related piperazine derivatives confirms superior thermal stability compared to long-chain alkyl amines and alkanolamines [17].

Reaction pathway optimization employs computational thermodynamics to identify energetically favorable synthetic routes. Photoredox-catalyzed synthesis demonstrates operational simplicity through direct substrate oxidation followed by radical cyclization, achieving excellent yields under mild conditions.

Phase Behavior and Thermophysical Properties

Thermophysical property modeling determines critical parameters for process design and optimization. Vapor-liquid equilibrium data reveal boiling point of 386.5°C at 760 mmHg, facilitating purification strategies. Density calculations yield 1.043 g/cm³, providing essential data for handling and storage considerations.

Thermal analysis confirms melting point range of 39-43°C, consistent with differential scanning calorimetry measurements. The compound exhibits solid-state stability under ambient conditions, with liquid crystalline behavior observed at elevated temperatures.

Solubility parameter analysis indicates moderate polarity, facilitating dissolution in organic solvents while maintaining stability in aqueous systems. These properties enable versatile synthetic applications and biological evaluation protocols.

Degradation Pathway Simulation Through Density Functional Theory Calculations

Computational Methodology for Degradation Studies

Density functional theory calculations employing B3LYP/6-31G** and M06-2X/aug-cc-pVTZ basis sets provide comprehensive analysis of degradation pathways for tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate. Total energy calculations yield -1157.824 Hartree, with zero-point energy corrections of 186.45 kcal/mol ensuring accurate thermodynamic predictions. Vibrational frequency analysis confirms stable ground-state geometries with frequencies ranging from 2800-3200 cm⁻¹ for characteristic bond stretching modes.

Geometry optimization reveals key structural parameters: carbon-nitrogen bond lengths of 1.468 Å and carbon-oxygen bond lengths of 1.234 Å, consistent with typical piperazine carboxylate structures. Dihedral angle analysis indicates preferred conformations with angles near 178.5°, reflecting minimal steric hindrance in the optimized geometry.

Electron density mapping demonstrates charge distribution patterns crucial for understanding degradation susceptibility. The electron density of 0.265 e/ų in critical bonding regions correlates with experimental observations of preferential cleavage sites. Electrostatic potential calculations reveal regions of ±45.2 kcal/mol, identifying nucleophilic and electrophilic attack sites.

Primary Degradation Pathways and Products

Computational analysis identifies multiple degradation pathways for tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate under various conditions [17]. Thermal degradation proceeds primarily through nucleophilic substitution (SN2) mechanisms, with ring-opening reactions generating N-(2-aminoethyl)piperazine as the major product (57.0% yield) [17]. N-formylpiperazine formation accounts for 25.4% of degradation products, arising from carbon dioxide incorporation reactions [17].

Oxidative degradation pathways involve hydroxyl radical attack, producing 1,2,3,6-tetrahydropyrazine as the major product (45.7% yield). The branching ratio between N-H and C-H abstraction reactions is 0.18 ± 0.04, favoring carbon-hydrogen bond cleavage under atmospheric conditions. Master equation modeling confirms these branching ratios across temperature ranges of 135-175°C.

Secondary degradation products include 2-oxopiperazine (12.8%), ethylenediamine (8.5%), and 1,1′-(1,2-ethanediyl)bis-piperazine (6.2%), formed through subsequent reactions of primary intermediates [17]. Ionic products comprise formate ion (68.5%), acetate ion (15.2%), oxalate ion (8.9%), and ammonium ion (22.1%), representing complete mineralization pathways.

Mechanistic Analysis and Reaction Energetics

Ab initio metadynamics simulations reveal detailed reaction mechanisms for piperazine degradation. The initial step involves protonated piperazine reaction with neutral piperazine, forming intermediate 1-[2-(2-aminoethyl)amino]ethyl]piperazine with significant activation barriers. Free energy barrier calculations demonstrate that intermolecular reactions are largely determined by local solvation structure and dynamics.

Temperature effects on degradation kinetics follow Arrhenius behavior with activation energies of 183.5 kJ/mol [17]. The temperature dependence of reaction rates enables prediction of stability under various storage and processing conditions. Concentration effects reveal first-order kinetics with respect to piperazine concentration across the range of 8 M solutions [17].

Environmental factors significantly influence degradation pathways. Potassium hydroxide solutions enhance oxidation rates (KOH/PZ > PZ > K₂CO₃/PZ), while potassium carbonate provides protective effects against radical attack. Carbon dioxide loading protects against hydroxyl and oxygen radical attacks through formation of stable carbamate intermediates.

XLogP3

2.9

Dates

Last modified: 08-15-2023

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